
4-Ethoxy-3-(pyrrolidin-1-ylmethyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-Ethoxy-3-(pyrrolidin-1-ylmethyl)aniline” is a chemical compound that belongs to the family of aniline derivatives. It has a molecular formula of C13H20N2O and a molecular weight of 220.316. The compound features a five-membered pyrrolidine ring, which is a nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of compounds like “4-Ethoxy-3-(pyrrolidin-1-ylmethyl)aniline” often involves the use of the pyrrolidine ring. This saturated scaffold is of great interest due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional (3D) coverage due to the non-planarity of the ring . Synthetic strategies often involve ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of “4-Ethoxy-3-(pyrrolidin-1-ylmethyl)aniline” is characterized by a pyrrolidine ring attached to an aniline group through a methylene bridge, with an ethoxy group also attached to the aniline ring. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for increased three-dimensional coverage .Wissenschaftliche Forschungsanwendungen
Synthesis Methods and Molecular Structure
The synthesis of a novel highly substituted pyrrolidinone derivative, which is a structural analogue of 4-Ethoxy-3-(pyrrolidin-1-ylmethyl)aniline, was developed through a three-component one-pot reaction involving aniline. The molecular structure was confirmed via FTIR, 1H, and 13C NMR spectroscopy, along with single-crystal X-ray analysis. The geometrical structure, HOMO-LUMO analysis, and chemical shifts were calculated using Density Functional Theory (DFT), validating the compound's molecular structure and interactions (Ahankar et al., 2021).
Crystal Structure and Computational Analysis
The crystal structure investigation of a compound closely related to 4-Ethoxy-3-(pyrrolidin-1-ylmethyl)aniline revealed a coplanar arrangement of the pyrrolidine and benzene rings, with significant intermolecular hydrogen bonding and weak C-H···π interactions contributing to a three-dimensional network. The molecular geometry and spectral properties were analyzed through DFT and Hirshfeld surface analysis, indicating a strong correlation between experimental and theoretical UV spectra (Krishnan et al., 2021).
Applications in Chemical Synthesis
Antibacterial Compounds Synthesis
A fluorinated compound structurally related to 4-Ethoxy-3-(pyrrolidin-1-ylmethyl)aniline demonstrated significant broad-spectrum antibacterial activities. This compound was synthesized through a sequence of reactions, highlighting its potential as a highly effective antibacterial agent (Stefancich et al., 1985).
Polymerization and Material Synthesis
Complexes involving a structure similar to 4-Ethoxy-3-(pyrrolidin-1-ylmethyl)aniline were used in the ring-opening polymerization of ε-caprolactone, indicating potential applications in material synthesis and polymer science. The compounds showcased diverse structural properties and catalytic activities, contributing to the development of polymers with specific characteristics (Njogu et al., 2017).
Zukünftige Richtungen
The pyrrolidine ring, a key feature of “4-Ethoxy-3-(pyrrolidin-1-ylmethyl)aniline”, continues to be of great interest in drug discovery . Future research may focus on exploring the pharmacophore space of pyrrolidine derivatives, investigating the influence of steric factors on biological activity, and designing new pyrrolidine compounds with different biological profiles .
Eigenschaften
IUPAC Name |
4-ethoxy-3-(pyrrolidin-1-ylmethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-2-16-13-6-5-12(14)9-11(13)10-15-7-3-4-8-15/h5-6,9H,2-4,7-8,10,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGZUQQSXZWPSPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)N)CN2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethoxy-3-(pyrrolidin-1-ylmethyl)aniline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


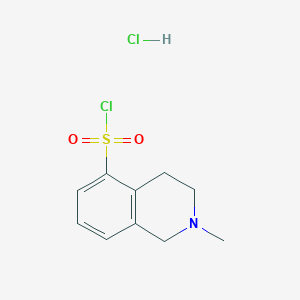
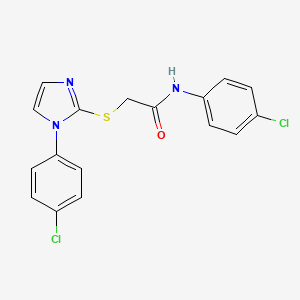
![N-cyclopentyl-3-(4-fluorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2810318.png)

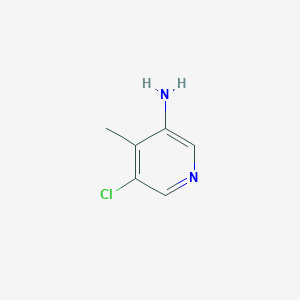
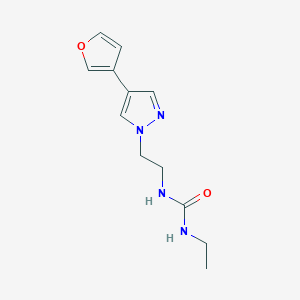
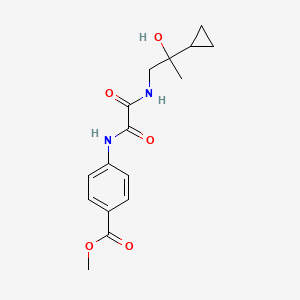
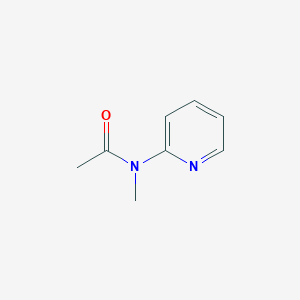
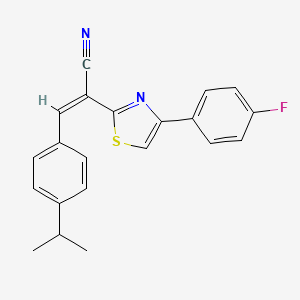

![1-Acetyl-4-[(3,5-dimethyladamantanyl)carbonyl]piperazine](/img/structure/B2810330.png)

![6-(4-Fluorophenyl)-2-({[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4-pyrimidinol](/img/structure/B2810333.png)